molecular formula C16H19N2NaO5S B10829788 Inflammasome Inhibitor 4b

Inflammasome Inhibitor 4b

Cat. No.: B10829788
M. Wt: 374.4 g/mol
InChI Key: CRCJPDAMPOLGQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Inflammasome Inhibitor 4b is a compound designed to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are implicated in various inflammatory and autoimmune diseases . By inhibiting the NLRP3 inflammasome, this compound has the potential to treat conditions characterized by excessive inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Inflammasome Inhibitor 4b involves several key steps. The starting materials are typically commercially available compounds, which undergo a series of chemical reactions to form the final product. The synthetic route may include steps such as nucleophilic substitution, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods aim to maximize efficiency, minimize waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Inflammasome Inhibitor 4b undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Solvents: Such as dichloromethane (DCM), ethanol, and water.

    Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt) catalysts.

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, or substituted derivatives, each with distinct biological activities .

Scientific Research Applications

Inflammasome Inhibitor 4b has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of inflammasome activation and inhibition.

    Biology: Employed in cell-based assays to investigate the role of the NLRP3 inflammasome in various biological processes.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new anti-inflammatory drugs and formulations.

Mechanism of Action

Inflammasome Inhibitor 4b exerts its effects by targeting the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1, a key enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their active forms. By inhibiting this pathway, this compound reduces the production of inflammatory cytokines and mitigates the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Inflammasome Inhibitor 4b in their ability to inhibit the NLRP3 inflammasome. These include:

Uniqueness

This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. Compared to other inhibitors, it may offer improved potency and reduced off-target effects, making it a promising candidate for therapeutic development .

Properties

Molecular Formula

C16H19N2NaO5S

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(3,5-dimethylphenyl)-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylcarbamoyl]azanide

InChI

InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1

InChI Key

CRCJPDAMPOLGQC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)[N-]C(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+]

Origin of Product

United States

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